5-methoxynaphthalene-1-carboxylic Acid
Overview
Description
5-Methoxynaphthalene-1-carboxylic acid is a compound with the molecular formula C12H10O3 and a molecular weight of 202.20600 . It is used in scientific experiments and has potential implications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 5-methoxynaphthalene-1-carboxylic acid is1S/C12H10O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3,(H,13,14)
. This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
Antibacterial Activity
5,6-Dimethoxynaphthalene-2-carboxylic acid, a related compound, has demonstrated in vitro antibacterial activity against some pathogenic bacteria. This suggests potential applications of 5-methoxynaphthalene-1-carboxylic acid in developing antibacterial agents (Göksu & Uğuz, 2005).
Fluorescent Labelling for HPLC Analysis
2-Bromoacetyl-6-methoxynaphthalene, a derivative, is used as a fluorogenic labelling reagent in pre-column derivatization for HPLC separation of biologically active carboxylic acids, demonstrating the utility of such derivatives in analytical chemistry (Gatti, Cavrini, & Roveri, 1992).
Synthesis of Complex Organic Compounds
Studies on the synthesis of methoxylierten meso-Benzanthronen, involving derivatives like 5-methoxy- and 6-methoxy-, indicate the role of 5-methoxynaphthalene-1-carboxylic acid in the creation of complex organic structures, useful in various chemical applications (Bräm & Eugster, 1972).
Interaction Studies in Organic Chemistry
Research on interactions between alkynes and methoxy groups in peri-naphthalene systems, involving compounds like 1-ethynyl-8-methoxynaphthalenes, can aid in understanding the chemical behavior of 5-methoxynaphthalene-1-carboxylic acid in complex reactions (Bell et al., 2002).
Acylation Studies
The regiochemistry of the reaction of 2-methoxynaphthalene with benzoyl chloride, using a catalytic amount of a Lewis acid, is relevant for understanding the chemical properties and potential reactions of 5-methoxynaphthalene-1-carboxylic acid (Pivsa-Art et al., 1994).
Coordination Polymers in Chemistry
Research on coordination polymers based on 5-methoxyisophthalate and flexible dipyridines shows the potential of similar compounds like 5-methoxynaphthalene-1-carboxylic acid in creating new materials with unique properties (Li, Ma, & Xu, 2013).
Membrane Technology for CO2 Separation
The effect of 5-hydroxyisophthalic acid on the transport of CO2 molecules in various polymer composite membranes, demonstrating potential applications in membrane technology and gas separation, can be analogous to the applications of 5-methoxynaphthalene-1-carboxylic acid (Yoon & Kang, 2018).
Safety And Hazards
The safety information for 5-methoxynaphthalene-1-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
5-methoxynaphthalene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAHGFTUIRAVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448801 | |
Record name | 5-methoxynaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxynaphthalene-1-carboxylic Acid | |
CAS RN |
51934-37-3 | |
Record name | 5-methoxynaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.